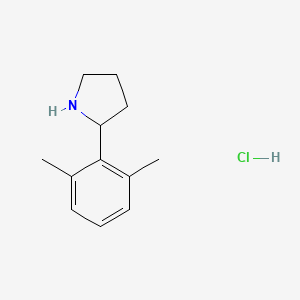

![molecular formula C25H20BrN3 B2725542 1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901245-90-7](/img/structure/B2725542.png)

1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazolo[4,3-c]quinoline core, which is a type of heterocyclic compound. Heterocyclic compounds are those that contain a ring structure containing atoms of at least two different elements . In this case, the ring structure contains carbon and nitrogen atoms. The compound also has phenyl groups attached, one of which is brominated .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[4,3-c]quinoline core with phenyl groups attached. The presence of nitrogen in the ring structure would likely result in the compound having certain basic properties . The bromine atom on one of the phenyl rings would add significant weight to the molecule and could also affect its reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, we can predict that it is likely to be a solid at room temperature, given the complexity and size of its structure . The presence of a bromine atom could make the compound relatively dense compared to other organic compounds .Wissenschaftliche Forschungsanwendungen

Synthetic Applications in Organic Chemistry

- Radical Cyclisation for Heterocycle Synthesis: Aryl radical building blocks, akin to the structure of the compound , have been utilized in radical cyclisation reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles. This process involves alkylation of azoles followed by cyclisations yielding new 6-membered rings, demonstrating the compound's potential utility in creating complex organic structures (Allin et al., 2005).

Applications in Materials Science

- Organic Light-Emitting Diodes (OLEDs): Pyrazoloquinoline derivatives have been explored as emitting materials in OLEDs. These studies include the synthesis of variously substituted pyrazoloquinolines and their application in devices emitting bright blue light, indicating the potential of such compounds in electronic and photonic applications (T. and et al., 2001).

Pharmaceutical Research Applications

- Anticancer Activity: Carboxamide derivatives of quinoline compounds have demonstrated potent cytotoxic activity against various cancer cell lines, suggesting potential therapeutic applications. This underscores the importance of structural derivatives of quinoline in developing new anticancer agents (Deady et al., 2003).

Methodological Advances

- "On Water" Synthesis Protocols: Innovative synthesis methods, such as the L-proline-catalyzed "on water" protocol, have been developed for the synthesis of complex heterocyclic quinones, demonstrating environmentally friendly and efficient approaches to synthesizing structurally complex molecules (Rajesh et al., 2011).

Wirkmechanismus

Target of Action

The compound “1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” primarily targets the LmPTR1 pocket (active site) of the Leishmania aethiopica clinical isolate . This target plays a crucial role in the life cycle of the parasite, making it a promising target for antileishmanial drugs .

Mode of Action

The interaction of “this compound” with its target results in potent in vitro antipromastigote activity . The compound fits desirably in the LmPTR1 pocket, characterized by a lower binding free energy . This interaction disrupts the normal functioning of the parasite, leading to its death .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the leishmania aethiopica clinical isolate, disrupting its life cycle . The downstream effects of this disruption are likely to include the death of the parasite and the cessation of the infection .

Pharmacokinetics

The compound’s potent in vitro antipromastigote activity suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of the action of “this compound” include the disruption of the normal functioning of the Leishmania aethiopica clinical isolate . This disruption leads to the death of the parasite and the cessation of the infection .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20BrN3/c1-3-17-6-13-23-21(14-17)25-22(15-27-23)24(18-7-4-16(2)5-8-18)28-29(25)20-11-9-19(26)10-12-20/h4-15H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDICELXEQXMHGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Br)C5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea](/img/structure/B2725459.png)

![4-Ethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2725462.png)

![3-{[(4-Fluorophenyl)methyl]carbamoyl}pyrazine-2-carboxylic acid](/img/structure/B2725463.png)

![1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]piperidine-2-carboxylic acid](/img/structure/B2725464.png)

![ethyl N-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]carbamate](/img/structure/B2725466.png)

![3-[(4-benzylpiperidin-1-yl)methyl]-2-sulfanylidene-2H,3H,5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2725472.png)

![6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B2725475.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2725477.png)

![2-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2725478.png)

![N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2725482.png)